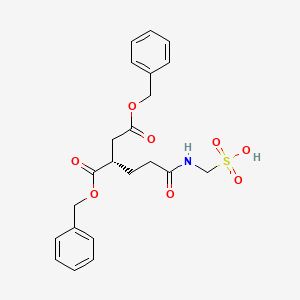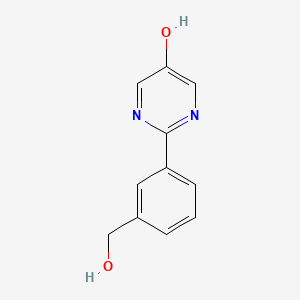
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with two hydroxyl groups at positions 2 and 4. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by hydroxylation. For instance, the bromination and chlorination of 8-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions. Subsequent hydroxylation at positions 2 and 4 can be carried out using strong bases like sodium hydroxide or potassium hydroxide in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups at positions 2 and 4 can undergo oxidation to form quinones or reduction to form dihydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex heterocycles.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroquinolines and related compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows the compound to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-chloro-8-fluoroquinoline: Lacks the hydroxyl groups at positions 2 and 4, resulting in different chemical and biological properties.
7-Bromo-4-chloro-8-fluoroquinoline: Similar halogenation pattern but different substitution positions, leading to variations in reactivity and applications.
8-Fluoroquinoline: Contains only the fluorine atom, making it less reactive compared to the multi-halogenated derivatives.
Uniqueness
7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol is unique due to the presence of multiple halogen atoms and hydroxyl groups, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H4BrClFNO2 |
|---|---|
Molekulargewicht |
292.49 g/mol |
IUPAC-Name |
7-bromo-6-chloro-8-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrClFNO2/c10-7-4(11)1-3-5(14)2-6(15)13-9(3)8(7)12/h1-2H,(H2,13,14,15) |
InChI-Schlüssel |
QNRPYJIZQNZNFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=O)NC2=C(C(=C1Cl)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


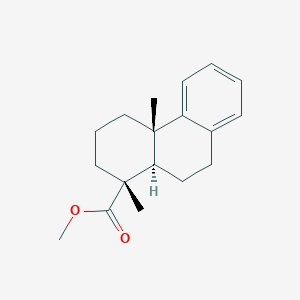
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
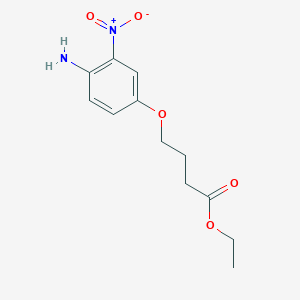

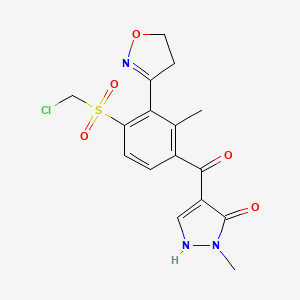
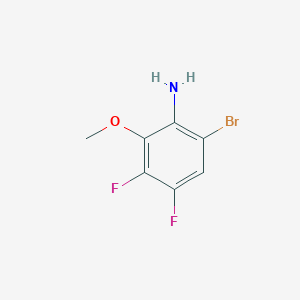
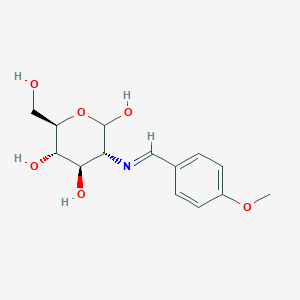
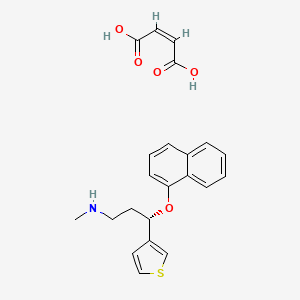
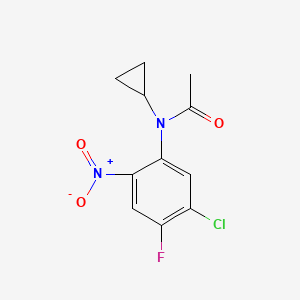
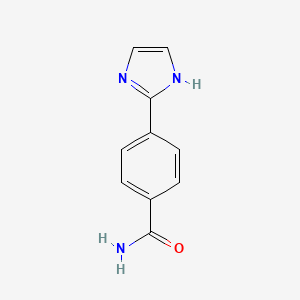
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
